molecular formula C5H11NO3 B1618842 ethyl N-(2-hydroxyethyl)carbamate CAS No. 5602-93-7

ethyl N-(2-hydroxyethyl)carbamate

Cat. No.: B1618842
CAS No.: 5602-93-7
M. Wt: 133.15 g/mol
InChI Key: IDWDPUULTDNNBY-UHFFFAOYSA-N
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Description

Ethyl N-(2-hydroxyethyl)carbamate is an organic compound with the molecular formula C5H11NO3. . This compound is of interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Ethyl N-(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Ethyl N-(2-hydroxyethyl)carbamate, also known as urethane, is an organic compound that primarily targets the immune system . It has been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Mode of Action

The interaction of this compound with its targets results in significant changes. It has been shown that this compound forms from the reaction of ethanol with urea . This reaction occurs much faster at higher temperatures, and therefore higher concentrations of this compound are found in beverages that are heated during processing .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to cause dose-dependent increases in sister chromatid exchange (SCE) when injected into mice . It was ineffective for inducing sce and gene mutation in chinese hamster v-79 cells cultured with or without the addition of s9 enzyme mix during treatment .

Pharmacokinetics

It is known that this compound is an ester of carbamic acid and is a white solid .

Result of Action

The molecular and cellular effects of this compound’s action are significant. In lungs of mice exposed to this compound, significant changes were identified in transcripts encoding humoral immune response, antigen binding, Toll-like receptors (TLRs), cytokines, cytokine receptors, and genes involved in cell adhesion and migration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the chemical reaction between urea and ethanol, which forms this compound, is exponentially accelerated at elevated temperatures . This means that environmental conditions such as temperature can significantly influence the formation and action of this compound.

Safety and Hazards

Ethyl N-(2-hydroxyethyl)carbamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause cancer . It is also flammable .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 2-aminoethanol under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve the use of solvents such as toluene and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Ethyl N-(2-hydroxyethyl)carbamate can be compared with other carbamate compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

IUPAC Name

ethyl N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-9-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWDPUULTDNNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971405
Record name Ethyl hydrogen (2-hydroxyethyl)carbonimidate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5602-93-7
Record name NSC64649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64649
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11805
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11805
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen (2-hydroxyethyl)carbonimidate
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URL https://comptox.epa.gov/dashboard/DTXSID20971405
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Record name 5602-93-7
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Synthesis routes and methods I

Procedure details

40.6 grams of ethanolamine were charged to a standard neck reaction vessel fitted with an agitator, packed column and a thermometer. 70.3 grams of ethylene carbonate was added, and the temperature was allowed to rise to 100° C. The mixture was then held at 100° C. for 2 hours. The crude 2-hydroxyethyl urethane of ethanol formed had a viscosity of 4.5 poise at 30° C. (as measured by an ICI cone and plate viscometer) and a base number of 3.0. The residual base number corresponded to a conversion of amine to urethane of 99.4%. The mixture was heated to 150° C. and 689.1 grams of dodecanedioic acid were added. The solution was heated slowly to 220° C., with water being removed continuously, over a 1.5 hour period. The reaction product was then cooled and poured out. The final product had a melting point of 81° C. to 84° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step Two
Quantity
70.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl chloroformate (4 g, 0.037 mol.) and N-hydroxysuccinimide (6.3 g, 0.055 mol.) in 10 mL of DCM at 0° C. under nitrogen atmosphere was added N,N-Diisopropylethylamine (9.5 g, 0.055 mol) in 10 mL of DCM. The progress of the reaction was monitored by thin layer chromatography (TLC). After stirring for 3 hrs at room temperature, the reaction mixture was filtered and the precipitate was washed with 2×10 mL of dichloromethane. The combined filtrate was evaporated and dissolved in 20 mL of acetonitrile, cooled in an ice-bath and then added dropwise a solution of Ethanolamine 23 (3.3 mL, 2.5 eq). The resulting mixture was stirred at ice-bath temperature for 1 h and then overnight at room temperature. The progress of the reaction was monitored by thin layer chromatography (TLC). The reaction mixture was filtered, and the precipitate was washed with 2×10 mL DCM and dried over sodium sulfate. After removing the solvent under reduced pressure, the residue was purified by silica gel column chromatography to give ethyl (2-hydroxyethyl)carbamate.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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